molecular formula C11H9F3O2 B1609924 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL CAS No. 88462-65-1

1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL

Cat. No. B1609924
CAS RN: 88462-65-1
M. Wt: 230.18 g/mol
InChI Key: OPWHACCQYXGLRX-UHFFFAOYSA-N
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Description

“1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL” is a chemical compound that contains a trifluoromethyl group (-CF3). Trifluoromethylated compounds are of significant importance in the pharmaceutical industry and agrochemicals . The trifluoromethyl group confers increased stability and lipophilicity in addition to its high electronegativity .

Scientific Research Applications

Synthesis and Optical Properties

The compound 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL is utilized in the synthesis of complex molecules with potential applications in materials science and photonics. A notable example involves the synthesis of 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol (4HP2M3B), where the compound serves as a critical intermediate. This synthesis involves a Sonogashira reaction, showcasing the compound's role in forming phenylacetylene linkages. The optical parameters of such compounds, derived from standard basis method calculations, align with applications in urea, suggesting a pathway for creating laboratory reagents with specific optical characteristics (Arockiasamy Ajay Praveenkumar et al., 2021).

Hydrogen-Bonding Effects on Radical Properties

Research on phenoxyl radicals, particularly when influenced by compounds like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP), reveals significant insights into the electron spin density and the effects of hydrogen bonding. The compound's role in studying these radicals highlights its contribution to understanding radical stabilization through hydrogen bonding, which has implications for synthetic chemistry and radical-based reactions (M. Lucarini et al., 2003).

Application in MALDI-TOF Mass Spectrometry

The compound's structural components, particularly the trifluoromethyl group, offer analytical applications, such as in MALDI-TOF mass spectrometry for characterizing polyphenolic compounds in foods. Its structural analogs have facilitated the analysis of complex polyphenols, aiding in the understanding of their polymerization and substitution patterns. This application is crucial for the nutritional and pharmaceutical evaluation of polyphenols in various food sources (J. Reed et al., 2005).

Catalytic Applications

In catalysis, derivatives of 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL have been used to study Friedel–Crafts acylation reactions, highlighting the compound's utility in facilitating electrophilic aromatic substitution reactions. This research underscores the potential for using such compounds in developing new catalytic processes, especially for reactions involving ionic liquids, which are of interest for green chemistry applications (J. Ross & Jianliang Xiao, 2002).

Photoredox Catalysis for Fluoromethylation

The utility of 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL and its related compounds extends into the realm of photoredox catalysis, where they are employed in the development of new fluoromethylation protocols. Such studies are pivotal for synthesizing fluorinated organic molecules, which are increasingly important in pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atoms (T. Koike & M. Akita, 2016).

properties

IUPAC Name

1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-2-9(15)7-16-10-5-3-4-8(6-10)11(12,13)14/h1,3-6,9,15H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWHACCQYXGLRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(COC1=CC=CC(=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457631
Record name 1-[3-(Trifluoromethyl)phenoxy]but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL

CAS RN

88462-65-1
Record name 1-[3-(Trifluoromethyl)phenoxy]but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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